molecular formula C10H10N4O B2888325 N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide CAS No. 2185980-45-2

N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide

Cat. No.: B2888325
CAS No.: 2185980-45-2
M. Wt: 202.217
InChI Key: FOSNMVKBXAFKSM-UHFFFAOYSA-N
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Description

N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is eco-friendly and results in good-to-excellent yields.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide involves the inhibition of DNA-dependent protein kinase (DNA-PK). This enzyme is crucial for the repair of double-strand DNA breaks via non-homologous end joining (NHEJ). By inhibiting DNA-PK, the compound can prevent the repair of DNA damage in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide is unique due to its specific structure, which allows it to effectively inhibit DNA-PK with high selectivity. This makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-3-8(15)13-9-7(2)4-5-14-10(9)11-6-12-14/h3-6H,1H2,2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSNMVKBXAFKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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